2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-4-(2-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
The compound 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-4-(2-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile features a pyrano[3,2-c]pyridine core substituted with:
- A 3,4-dimethoxyphenethyl group at position 6 (providing lipophilic and electron-donating properties).
- A 2-nitrophenyl group at position 4 (introducing electron-withdrawing effects and steric bulk).
- A methyl group at position 7 and a cyano group at position 2.
Properties
IUPAC Name |
2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-4-(2-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O6/c1-15-12-22-24(26(31)29(15)11-10-16-8-9-20(34-2)21(13-16)35-3)23(18(14-27)25(28)36-22)17-6-4-5-7-19(17)30(32)33/h4-9,12-13,23H,10-11,28H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGMNKSAMCXAQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3[N+](=O)[O-])C(=O)N1CCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-4-(2-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic molecule that has garnered attention for its diverse biological activities. This article synthesizes available research findings on its pharmacological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 488.5 g/mol. Its structure features several functional groups, including amino, nitro, and methoxy groups, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H24N4O6 |
| Molecular Weight | 488.5 g/mol |
| IUPAC Name | This compound |
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. It has shown effectiveness in modulating pathways associated with cancer cell growth and survival.
- Anti-inflammatory Effects : The compound has been evaluated for its potential to reduce inflammation through the inhibition of pro-inflammatory cytokine production. This property suggests possible applications in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary studies indicate that it possesses antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment.
Synthesis Methods
The synthesis of this compound typically involves multicomponent reactions (MCRs). A common synthetic route includes:
- Starting Materials : Aldehydes or isatin are reacted with malononitrile and β-ketoesters.
- Reagents : Potassium permanganate for oxidation and sodium borohydride for reduction are commonly used.
- Reaction Conditions : The reactions can be performed with or without catalysts under reflux conditions.
Case Study 1: Anticancer Evaluation
A study evaluated the compound's anticancer properties against human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis and inhibition of cell cycle progression.
Case Study 2: Anti-inflammatory Activity
In vitro assays demonstrated that the compound inhibited the production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in managing conditions characterized by excessive inflammation.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key analogs and their substituent differences are summarized below:
Key Observations:
- Electron-withdrawing vs. donating groups : The target’s 2-nitrophenyl (R4) contrasts with analogs featuring 4-nitrophenyl (stronger electron withdrawal) or methoxy/hydroxyl groups (electron donation) .
- Steric effects : The phenethyl chain (target) introduces greater steric hindrance than shorter substituents (e.g., benzyl in 3w), which may affect binding to biological targets .
Spectral and Structural Data
- IR Spectroscopy: Cyano groups (~2200 cm⁻¹) and carbonyls (~1640–1680 cm⁻¹) are consistent across analogs .
- <sup>1</sup>H NMR : The target’s 3,4-dimethoxyphenethyl chain would show distinct aromatic protons (δ 6.5–7.5 ppm) and methoxy singlets (δ ~3.8 ppm), similar to CID 3250331 .
- Crystallography: Analogs like 3v exhibit planar pyrano-pyridine cores, with nitro groups inducing slight torsional strain .
Q & A
Q. What are the optimal synthetic routes and reaction condition optimizations for this compound?
The synthesis of this pyrano-pyridine derivative typically involves multi-step reactions, including cyclocondensation and nucleophilic substitution. Key steps include:
- Solvent selection : Ethanol or chloroform under anhydrous reflux conditions (48–50 hours) to promote cyclization .
- Catalysts : Ammonium acetate as a catalyst in the presence of malononitrile for efficient cycloaddition .
- Temperature control : Reflux temperatures (70–80°C) to balance reaction rate and side-product formation.
- Yield improvement : Recrystallization with chloroform or ethanol to purify the crystalline product .
Q. What spectroscopic and crystallographic techniques are essential for structural confirmation?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and aromatic proton environments.
- Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation and fragmentation pattern analysis.
- X-ray crystallography : Single-crystal X-ray diffraction (e.g., CCDC-971311) to resolve stereochemistry and hydrogen-bonding networks .
- IR spectroscopy : Identification of functional groups (e.g., nitrile stretch at ~2200 cm⁻¹, carbonyl at ~1700 cm⁻¹).
Q. What safety protocols are critical during handling and storage?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and eye protection to avoid dermal/ocular exposure.
- Ventilation : Conduct reactions in fume hoods due to volatile solvents (e.g., chloroform) .
- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the nitrile group .
Advanced Questions
Q. How can researchers resolve contradictions between experimental and computational structural data?
- Cross-validation : Compare X-ray crystallography data with DFT-optimized geometries to identify discrepancies in bond lengths or angles.
- Dynamic effects : Account for solvent interactions and temperature-dependent conformational changes in molecular dynamics simulations.
- Error analysis : Use R-factor metrics in crystallography and RMSD values in docking studies to quantify uncertainties .
Q. What methodologies are effective for evaluating bioactivity in pharmacological assays?
- In vitro screening : Test cytotoxicity (e.g., MTT assay), enzyme inhibition (e.g., kinase assays), and anti-inflammatory activity (e.g., COX-2 inhibition).
- Dose-response curves : Use IC₅₀/EC₅₀ values to quantify potency, referencing marine-derived compound screening frameworks .
- Selectivity profiling : Compare activity against related targets (e.g., pyridine-based analogs) to assess specificity .
Q. How can purification challenges (e.g., isomer separation) be addressed?
- Chromatographic techniques : Use reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to resolve isomers.
- Membrane technologies : Apply nanofiltration or size-exclusion membranes for large-scale separation of byproducts .
- Crystallization optimization : Screen solvent mixtures (e.g., DCM/hexane) to enhance crystal purity .
Q. What strategies integrate computational modeling into experimental design?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., kinases).
- QSAR modeling : Develop quantitative structure-activity relationships to guide substituent modifications for enhanced activity.
- ADMET prediction : Employ tools like SwissADME to optimize pharmacokinetic properties (e.g., logP, bioavailability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
